molecular formula C14H18FN3O2 B2591402 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one CAS No. 2034527-70-1

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2591402
CAS No.: 2034527-70-1
M. Wt: 279.315
InChI Key: OUXUURVKWPSDBG-UHFFFAOYSA-N
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Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a synthetic organic compound that features a fluoropyrimidine moiety linked to a piperidine ring via an ether linkage

Preparation Methods

The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves a multi-step process. One common route includes the reaction of 5-fluoropyrimidine with a piperidine derivative under specific conditions to form the desired ether linkage. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The double bond in the pent-4-en-1-one moiety can participate in addition reactions with reagents such as hydrogen bromide or bromine.

Scientific Research Applications

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in treating diseases, particularly those involving abnormal cell proliferation.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets within cells. The fluoropyrimidine moiety is known to interfere with nucleic acid synthesis, potentially leading to the inhibition of cell proliferation. The piperidine ring may enhance the compound’s ability to penetrate cell membranes and reach its targets. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one can be compared with other fluoropyrimidine-containing compounds such as:

    5-Fluorouracil: A widely used anticancer drug that also contains a fluoropyrimidine moiety.

    Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.

    Tegafur: Another prodrug of 5-fluorouracil with similar applications.

    Carmofur: A derivative of 5-fluorouracil with enhanced lipophilicity.

The uniqueness of this compound lies in its specific structure, which combines the fluoropyrimidine moiety with a piperidine ring, potentially offering distinct pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c1-2-3-6-13(19)18-7-4-5-12(10-18)20-14-16-8-11(15)9-17-14/h2,8-9,12H,1,3-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXUURVKWPSDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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